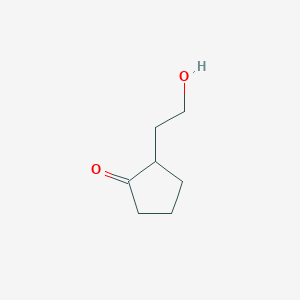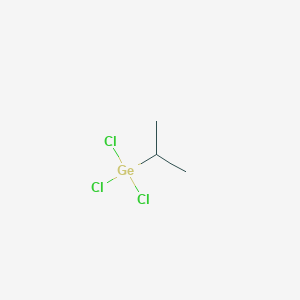
Germane, trichloro(1-methylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Germane, trichloro(1-methylethyl)-: is a chemical compound with the molecular formula C₄H₉Cl₃Ge . It is a derivative of germane, where three chlorine atoms and one 1-methylethyl group are attached to the germanium atom. This compound is used in various chemical reactions and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Germane, trichloro(1-methylethyl)- typically involves the reaction of germanium tetrachloride with isopropyl chloride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: On an industrial scale, the production of Germane, trichloro(1-methylethyl)- involves the chlorination of germanium compounds followed by the introduction of the 1-methylethyl group. This process is optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions: Germane, trichloro(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: It can be reduced to form lower chlorides of germanium.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium alkoxides or amines are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include germanium dioxide, lower chlorides of germanium, and various substituted germanium compounds.
科学研究应用
Chemistry: Germane, trichloro(1-methylethyl)- is used as a precursor in the synthesis of organogermanium compounds. It is also employed in the study of germanium chemistry and its reactivity.
Biology and Medicine: In biological research, this compound is used to investigate the effects of germanium-containing compounds on biological systems
Industry: Industrially, Germane, trichloro(1-methylethyl)- is used in the production of semiconductors and other electronic materials. It is also utilized in the manufacturing of specialty chemicals and materials.
作用机制
The mechanism of action of Germane, trichloro(1-methylethyl)- involves its interaction with various molecular targets. The chlorine atoms and the 1-methylethyl group influence the reactivity and stability of the compound. The pathways involved in its reactions include nucleophilic substitution and electrophilic addition, depending on the reaction conditions and reagents used.
相似化合物的比较
Trichlorogermane (GeHCl₃): Similar in structure but lacks the 1-methylethyl group.
Tetrachlorogermane (GeCl₄): Contains four chlorine atoms and no 1-methylethyl group.
Methyltrichlorogermane (CH₃GeCl₃): Contains a methyl group instead of a 1-methylethyl group.
Uniqueness: Germane, trichloro(1-methylethyl)- is unique due to the presence of the 1-methylethyl group, which imparts distinct chemical properties and reactivity compared to other germanium chlorides. This uniqueness makes it valuable in specific chemical syntheses and industrial applications.
属性
CAS 编号 |
18689-03-7 |
|---|---|
分子式 |
C3H7Cl3Ge |
分子量 |
222.1 g/mol |
IUPAC 名称 |
trichloro(propan-2-yl)germane |
InChI |
InChI=1S/C3H7Cl3Ge/c1-3(2)7(4,5)6/h3H,1-2H3 |
InChI 键 |
NFPJZAYCAMHYDZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[Ge](Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


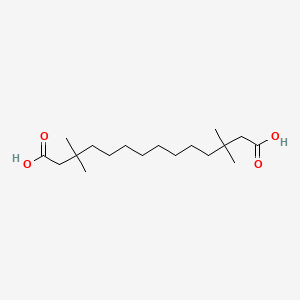
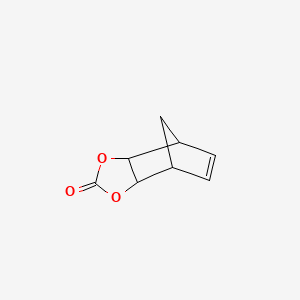
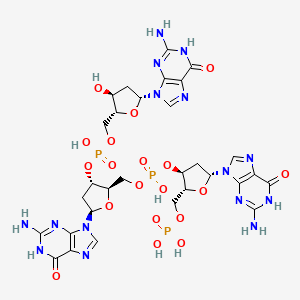
![N-[2-(4-Bromo-3-nitrophenyl)-2-oxoethyl]-2,2-dichloroacetamide](/img/structure/B14698518.png)
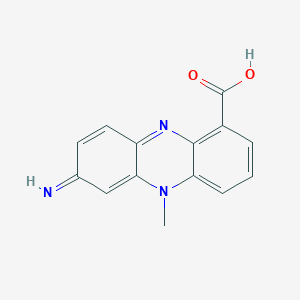
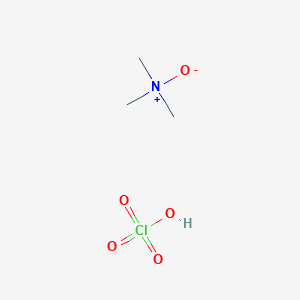
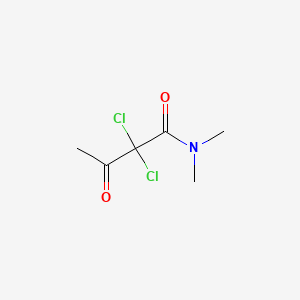
![butyl-[2-methyl-2-(3-methylbutylcarbamoyloxymethyl)pentyl]carbamic acid](/img/structure/B14698559.png)
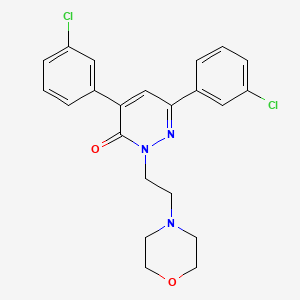
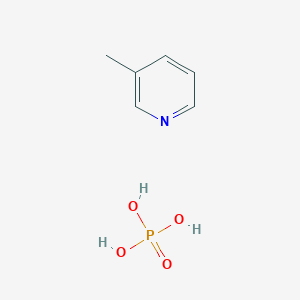
![Methyl 5-chloro-2-[2-(3-nitroanilino)-2-oxoethoxy]benzoate](/img/structure/B14698587.png)
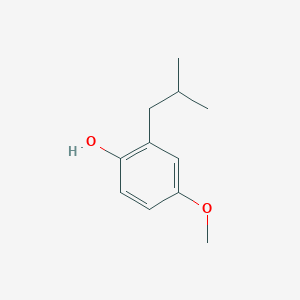
![7H-Benz[de]anthracen-7-one, 4,9-dichloro-](/img/structure/B14698610.png)
